(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone (CAS 1396860-10-8, PubChem CID is a synthetic small molecule belonging to the spirocyclic azaspiro[3.5]nonane class, featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core N-acylated with a pyrazine-2-carbonyl moiety. The compound possesses the molecular formula C₁₃H₁₇N₃O₃, a molecular weight of 263.29 g/mol, a computed XLogP3-AA of -0.3, a topological polar surface area of 64.6 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and a single rotatable bond, reflecting a rigid, moderately polar scaffold with limited conformational flexibility.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 1396860-10-8
Cat. No. B2797832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone
CAS1396860-10-8
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)C3=NC=CN=C3)CO1)C
InChIInChI=1S/C13H17N3O3/c1-12(2)18-8-13(9-19-12)6-16(7-13)11(17)10-5-14-3-4-15-10/h3-5H,6-9H2,1-2H3
InChIKeyWGHDKMDQALNURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone (CAS 1396860-10-8) – Core Chemical Identity and Research Classification


(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone (CAS 1396860-10-8, PubChem CID 71789605) is a synthetic small molecule belonging to the spirocyclic azaspiro[3.5]nonane class, featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core N-acylated with a pyrazine-2-carbonyl moiety [1]. The compound possesses the molecular formula C₁₃H₁₇N₃O₃, a molecular weight of 263.29 g/mol, a computed XLogP3-AA of -0.3, a topological polar surface area of 64.6 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and a single rotatable bond, reflecting a rigid, moderately polar scaffold with limited conformational flexibility [1]. Commercially available from multiple chemical suppliers at typical purities of 95% for research use, this compound serves primarily as a screening hit, fragment, or chemical probe within medicinal chemistry programs rather than as an off-the-shelf drug candidate [1]. It is structurally distinct from other spirocyclic amides due to the combination of the gem-dimethyl-substituted 1,3-dioxane ring within the spiro[3.5] framework and the electron-deficient pyrazine heterocycle, features that jointly influence its molecular recognition properties [1].

Why Generic Substitution Fails for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone: Structural Determinants of Target Engagement


Spirocyclic azaspiro[3.5]nonane amides bearing heteroaroyl substituents cannot be treated as interchangeable reagents for biological screening or structure–activity relationship (SAR) studies. Even subtle modifications to the spirocyclic core—such as altering the ring size of the oxygen-containing ring, changing the position of the heteroatoms, or removing the gem-dimethyl group—can produce marked differences in target binding affinity. For example, structurally related vanin‑1 inhibitors containing 7‑oxa‑2‑azaspiro[3.5]nonane, 8‑oxa‑2‑azaspiro[4.5]decane, and other spirocyclic scaffolds display IC₅₀ values spanning from 0.41 nM to 53 nM against the same mouse pantetheinase target [REFS‑1]. The pyrazine‑2‑carbonyl group further distinguishes this compound from analogs bearing benzofuran, thiophene, imidazolylphenyl, or indole substituents, each of which is expected to exhibit different hydrogen‑bonding capacity, π‑stacking geometry, and electronic character [REFS‑2]. Consequently, substituting a close structural analog without explicit comparative biological data risks invalidating SAR hypotheses, wasting screening resources, and obscuring true structure–activity trends.

Quantitative Differentiation Evidence for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone Across Key Selection Dimensions


Structural Pre-organization: Reduced Rotatable Bond Count Relative to Flexible Analogs

The target compound contains only one rotatable bond (the amide C–N linkage connecting the spirocyclic core to the pyrazine ring), as computed by Cactvs and published in PubChem [1]. This is substantially lower than open-chain or monocyclic analogs that typically possess three or more rotatable bonds, such as 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid (estimated ≥4 rotatable bonds). Reduced conformational entropy penalties upon binding are associated with improved ligand efficiency and enhanced probability of fragment-to-lead progression in fragment-based drug discovery [1].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Hydrogen Bond Acceptor Capacity: Enhanced Polar Surface Area Enables Multi-Directional Interactions

The target compound presents a topological polar surface area (TPSA) of 64.6 Ų derived from five hydrogen bond acceptors (three ether oxygens, one amide oxygen, and two pyrazine nitrogens) and zero hydrogen bond donors [1]. This acceptor-only profile contrasts with analogs such as (4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone (PubChem CID available), which introduces both an additional aromatic ring and a hydrogen bond donor/acceptor imidazole, altering the polarity and directionality of potential intermolecular interactions [1]. The absence of hydrogen bond donors and the dominance of acceptors may favor binding sites characterized by multiple hydrogen bond donor residues while disfavoring sites requiring donor functionality from the ligand [2].

Medicinal Chemistry Structure-Based Drug Design Pharmacophore Modeling

Lipophilicity Tuning: XLogP3-AA of -0.3 Distinguishes from More Lipophilic Spirocyclic Analogs

The computed XLogP3-AA of -0.3 for this compound [1] indicates a moderately hydrophilic character, positioning it distinctly from closely related spirocyclic amides containing lipophilic substituents. For example, (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone, which replaces pyrazine with thiophene, is expected to have a computed XLogP greater than +1.0 due to the increased hydrocarbon character of the thiophene ring [1]. This difference of at least 1.3 log units translates to an approximately 20‑fold difference in octanol/water partition coefficient, directly impacting aqueous solubility, membrane permeability, and plasma protein binding predictions [2].

Drug-Likeness Optimization ADME Prediction Solubility

Spirocyclic Core Ring-Size Specificity: 6,8-Dioxa-[3.5] Architecture Contrasts with [4.5] and [5.5] Systems in Vanin-1 Binding

Although direct biological activity data for the target compound itself is not publicly available, structurally analogous spirocyclic pyrazin-2-yl methanones have been evaluated as vanin-1 (pantetheinase) inhibitors and curated in BindingDB from Pfizer/ChEMBL data [1]. The compound (7-oxa-2-azaspiro[3.5]non-2-yl)(2-{[2-(pyrazin-2-yl)…})—which shares the [3.5] spirocyclic ring size and pyrazine attachment but differs in the oxygen placement—displayed an IC₅₀ of 0.41 nM against mouse vanin-1 [1]. In contrast, the [4.5] spirocyclic homolog (8-oxa-2-azaspiro[4.5]dec-2-yl)(2-{[(1S)-1-(pyrazin-…)}) showed an IC₅₀ of 0.56 nM, while a further [4.5] variant (8-oxa-2-azaspiro[4.5]dec…{2-[(pyrazin-2-ylmethyl)…}) exhibited a significantly weaker IC₅₀ of 25 nM [1]. These data demonstrate that the spirocyclic ring size and heteroatom placement can modulate vanin-1 inhibitory potency by over 60‑fold within the same chemotype, providing a class‑level rationale for selecting the [3.5] scaffold embodied by the target compound for vanin‑1‑focused screening cascades [1].

Pantetheinase Inhibition Vanin-1 Spirocyclic SAR

Gem-Dimethyl Substitution: Conformational Restriction and Metabolic Shielding Relative to Des-Methyl Analogs

The 7,7-dimethyl substitution on the 1,3-dioxane ring of the spirocyclic core is a key structural feature distinguishing this compound from the unsubstituted 6,8-dioxa-2-azaspiro[3.5]nonane parent (CAS 93686-71-6) [1]. The gem-dimethyl group introduces the Thorpe–Ingold effect, favoring cyclization and restricting conformational sampling of the dioxane ring. In medicinal chemistry, gem-dimethyl groups on saturated heterocycles have been shown to reduce oxidative metabolism at adjacent positions and can modulate logD by approximately +0.5 per methyl pair while maintaining or improving target binding through conformational pre-organization [2]. Analogous gem-dimethyl effects on spirocyclic scaffolds have been exploited in kinase inhibitor programs to enhance metabolic stability and prolong half-life in microsomal assays [2].

Metabolic Stability Conformational Analysis Spirocyclic Scaffold Optimization

Defined Research Applications for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone Based on Structural and Physicochemical Differentiation


Fragment-Based Screening for Pantetheinase (Vanin-1) and Related Hydrolase Targets

The spiro[3.5]nonane scaffold has been validated within the vanin-1 inhibitor chemotype, with close structural analogs achieving IC₅₀ values down to 0.41 nM [1]. The target compound, containing the same core ring size with a pyrazine-2-carbonyl warhead, is a logical fragment‑sized probe (MW 263 Da) for SPR, NMR, or biochemical screening against pantetheinase and related serine hydrolase targets. Its low rotatable bond count (one bond) minimizes entropic penalty upon binding, potentially delivering measurable affinity even at fragment concentrations typical of primary screens [2].

Pharmacophore Probe for Acceptor-Only Binding Sites in Kinase and Bromodomain Targets

With zero hydrogen bond donors and five hydrogen bond acceptors including two pyrazine nitrogens, the compound is suited for screening against binding sites dominated by donor residues, such as kinase hinge regions, bromodomain acetyl-lysine pockets, and certain GPCR orthosteric sites [1]. The moderate lipophilicity (XLogP -0.3) reduces the risk of non-specific hydrophobic interactions that frequently confound screening results with more lipophilic spirocyclic analogs [2], making it a cleaner probe for early‑stage hit identification.

Metabolic Stability Comparator in Spirocyclic Lead Optimization Programs

The 7,7‑dimethyl substitution differentiates this compound from the des‑methyl parent scaffold and is expected to confer enhanced resistance to cytochrome P450‑mediated oxidation based on well‑established Thorpe–Ingold and gem‑dimethyl shielding effects in medicinal chemistry [1]. This compound can serve as a benchmark in liver microsome or hepatocyte stability assays when comparing spirocyclic analogs with and without gem‑dimethyl substitution, enabling teams to quantify the metabolic advantage of the dimethyl motif within their specific chemical series [2].

Crystallographic Soaking and Co‑crystallization Experiments Targeting Spirocycle‑Accepting Protein Binding Sites

The rigid, compact scaffold (MW 263 Da, 1 rotatable bond, TPSA 64.6 Ų) makes the compound an excellent candidate for X‑ray crystallographic fragment soaking experiments [1]. Its low molecular complexity and defined electron density features (pyrazine ring, carbonyl oxygen, dimethyl‑substituted dioxane) facilitate unambiguous placement in electron density maps, enabling rapid structure‑based elaboration toward lead compounds [2].

Quote Request

Request a Quote for (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.